molecular formula C7H16ClN B6276712 methyl[(1-methylcyclobutyl)methyl]amine hydrochloride CAS No. 2763776-77-6

methyl[(1-methylcyclobutyl)methyl]amine hydrochloride

Cat. No. B6276712
CAS RN: 2763776-77-6
M. Wt: 149.7
InChI Key:
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Description

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride, also known as MMCM, is an organic compound used in a variety of scientific applications. MMCM is a derivative of the cyclobutyl methyl amine family and is known to exhibit a wide range of activity in laboratory experiments.

Scientific Research Applications

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a scavenger in the purification of organic compounds. It has also been used in the synthesis of peptides, peptide-based drugs, and peptide-based biologics.

Mechanism of Action

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride acts as a proton donor in organic reactions, which allows it to catalyze the formation of various products. It is also known to act as a Lewis base, which allows it to interact with a variety of substrates.
Biochemical and Physiological Effects
methyl[(1-methylcyclobutyl)methyl]amine hydrochloride has been shown to be an effective inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride has several advantages in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also highly soluble in water and organic solvents, which makes it easy to use in a variety of reactions. However, it is important to note that methyl[(1-methylcyclobutyl)methyl]amine hydrochloride is toxic and should be handled with care.

Future Directions

There are several potential future directions for methyl[(1-methylcyclobutyl)methyl]amine hydrochloride. It could be used in the development of new drugs and biologics, as well as in the synthesis of materials for use in medical devices. It could also be used in the development of new catalysts for organic reactions. Additionally, it could be used in the development of new catalysts for the synthesis of peptides and peptide-based drugs. Finally, it could be used in the development of new catalysts for the purification of organic compounds.

Synthesis Methods

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride is synthesized from the reaction of cyclobutyl methyl amine with methyl chloride in the presence of a base catalyst. The reaction is conducted in an inert atmosphere at a temperature of 0-5°C. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(1-methylcyclobutyl)methyl]amine hydrochloride involves the reaction of 1-methylcyclobutanecarboxylic acid with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "1-methylcyclobutanecarboxylic acid", "methylamine", "reducing agent" ], "Reaction": [ "1. React 1-methylcyclobutanecarboxylic acid with excess methylamine in a suitable solvent to form an imine intermediate.", "2. Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the target compound, methyl[(1-methylcyclobutyl)methyl]amine.", "3. Quench the reaction mixture with hydrochloric acid to obtain the hydrochloride salt of the target compound, methyl[(1-methylcyclobutyl)methyl]amine hydrochloride." ] }

CAS RN

2763776-77-6

Product Name

methyl[(1-methylcyclobutyl)methyl]amine hydrochloride

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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